Bicyclo[4.1.0]heptane-1-carboxylic acid

Conformational analysis Peptidomimetic design Scaffold preorganization

Bicyclo[4.1.0]heptane-1-carboxylic acid (CAS 96259-65-3) offers a unique bridgehead carboxyl topology that is inaccessible with 2-, 3-, or 7-substituted regioisomers. Its strained cyclopropane-fused framework (26–28 kcal/mol) preorganizes the pharmacophore for high-affinity target binding, making it the precursor of choice for cyclopropane pipecolic acid (CPA) peptidomimetics and carbocyclic nucleoside analogues. Procure this rigid, three-dimensional building block to access chemoselective ring-opening transformations and accelerate SAR-driven drug discovery. Ideal for medicinal chemistry and chemical biology programs requiring conformational preorganization.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 96259-65-3
Cat. No. B3390331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptane-1-carboxylic acid
CAS96259-65-3
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC2C1)C(=O)O
InChIInChI=1S/C8H12O2/c9-7(10)8-4-2-1-3-6(8)5-8/h6H,1-5H2,(H,9,10)
InChIKeyWAKHDNBPGJZLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]heptane-1-carboxylic acid (CAS 96259-65-3) | Conformationally Constrained Cyclopropane-Fused Scaffold for Drug Discovery & Chemical Biology


Bicyclo[4.1.0]heptane-1-carboxylic acid (CAS 96259-65-3) is a conformationally constrained, strained bicyclic carboxylic acid that serves as a core building block in medicinal chemistry and chemical biology [1]. Its defining structural feature—a cyclopropane ring fused to a cyclohexane framework at the bridgehead 1-position—imposes a rigid, three-dimensional topology that restricts conformational flexibility and preorganizes appended functional groups for precise molecular recognition . This scaffold is widely utilized for exploring structure–activity relationships (SAR), developing peptidomimetics, and generating novel chemotypes in drug discovery programs [2].

Bicyclo[4.1.0]heptane-1-carboxylic Acid (CAS 96259-65-3) | Why Generic Substitution Fails: Positional Specificity & Conformational Rigidity


The bicyclo[4.1.0]heptane-1-carboxylic acid scaffold cannot be interchanged indiscriminately with other bicyclo[4.1.0]heptane carboxylic acid regioisomers (e.g., 2-, 3-, or 7-carboxylic acid derivatives) or with alternative conformationally constrained carboxylic acids (e.g., norbornane-1-carboxylic acid, cyclohexanecarboxylic acid). The bridgehead 1-position substitution imparts a unique spatial orientation of the carboxyl group relative to the cyclopropane and cyclohexane moieties, which critically influences molecular recognition, binding affinity, and synthetic utility [1]. Furthermore, the inherent ring strain of the parent bicyclo[4.1.0]heptane system (estimated at 26–28 kcal/mol) renders this scaffold distinctly reactive compared to unstrained cycloalkane carboxylic acids, enabling chemoselective ring-opening transformations that are not accessible with analogs lacking this strained cyclopropane fusion .

Bicyclo[4.1.0]heptane-1-carboxylic Acid (CAS 96259-65-3) | Comparative Evidence Guide for Scientific Selection


Scaffold Rigidity & Conformational Preorganization: Bicyclo[4.1.0]heptane-1-carboxylic Acid vs. Cyclohexanecarboxylic Acid

Bicyclo[4.1.0]heptane-1-carboxylic acid exhibits a rigid, conformationally locked bicyclic framework due to the cis-fused cyclopropane–cyclohexane junction, whereas cyclohexanecarboxylic acid retains significant conformational flexibility (chair inversion). This rigidity is a direct consequence of the strain energy inherent to the bicyclo[4.1.0]heptane system, which is estimated at 26–28 kcal/mol . Cyclohexane derivatives, by contrast, possess minimal ring strain (cyclohexane strain energy ~0 kcal/mol; cyclohexanone ~6.9 kcal/mol) and undergo rapid conformational exchange [1]. The restricted conformational freedom of the bicyclo[4.1.0]heptane-1-carboxylic acid scaffold preorganizes the carboxyl group in a defined spatial orientation, which is advantageous for designing ligands with enhanced binding entropy and selectivity [2].

Conformational analysis Peptidomimetic design Scaffold preorganization

Positional Specificity: Bicyclo[4.1.0]heptane-1-carboxylic Acid vs. 2-, 3-, and 7-Carboxylic Acid Regioisomers

Among the four regioisomeric bicyclo[4.1.0]heptane carboxylic acids (1-, 2-, 3-, and 7-substituted), the 1-carboxylic acid derivative (CAS 96259-65-3) places the carboxyl group at the bridgehead position of the cyclohexane ring, adjacent to the cyclopropane fusion. This unique topology positions the carboxyl group in a sterically constrained environment with a distinct trajectory relative to the cyclopropane ring, which differs fundamentally from the 2- and 3-carboxylic acid isomers that attach the carboxyl group to the cyclohexane ring at non-bridgehead positions, and from the 7-carboxylic acid isomer that places the carboxyl directly on the cyclopropane ring [1]. In the context of peptidomimetic design, 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives (which incorporate the 1-carboxylic acid motif) have been successfully employed as conformationally restricted pipecolic acid mimics, demonstrating nanomolar antagonist activity against αvβ3 integrin (IC₅₀ in nanomolar range) [2]. This biological activity is directly attributable to the specific spatial orientation of the carboxyl group conferred by the 1-position substitution [3].

Medicinal chemistry SAR studies Scaffold regioisomerism

Commercial Availability & Purity Benchmark: Bicyclo[4.1.0]heptane-1-carboxylic Acid (95% Purity)

Bicyclo[4.1.0]heptane-1-carboxylic acid (CAS 96259-65-3) is commercially available from multiple reputable vendors with a guaranteed minimum purity of 95% . This purity specification meets the requirements for medicinal chemistry building block applications and ensures reliable performance in synthetic transformations. In comparison, other regioisomeric bicyclo[4.1.0]heptane carboxylic acids (e.g., 2-carboxylic acid, CAS 115420-37-6; 7-carboxylic acid, CAS 313343-38-3) are less widely available or may be offered at lower purity grades, which can introduce batch-to-batch variability in downstream synthetic applications [1].

Chemical procurement Building block sourcing Purity specification

Scaffold Versatility: Bicyclo[4.1.0]heptane-1-carboxylic Acid as a Key Intermediate for Azabicyclo[4.1.0]heptane-1-carboxylic Acid Peptidomimetics

Bicyclo[4.1.0]heptane-1-carboxylic acid serves as a versatile precursor for the synthesis of 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives, which are established as conformationally restricted cyclopropane pipecolic acid (CPA) templates [1]. These CPA scaffolds have been validated in peptide sequences to control cis/trans isomerism about the pipecolic acid peptide bond and have been incorporated into cyclic RGD-containing peptidomimetics that exhibit nanomolar antagonist activity against αvβ3 integrin in M21 human melanoma cells [2]. In contrast, other strained carboxylic acid scaffolds (e.g., norbornane-1-carboxylic acid, bicyclo[2.2.1]heptane-1-carboxylic acid) lack the specific cyclopropane–piperidine fusion geometry required for pipecolic acid mimicry [3].

Peptidomimetic synthesis Conformational restriction Integrin antagonists

Bicyclo[4.1.0]heptane-1-carboxylic Acid (CAS 96259-65-3) | Research & Industrial Application Scenarios


Conformationally Restricted Peptidomimetic Design & Integrin Antagonist Development

Bicyclo[4.1.0]heptane-1-carboxylic acid is the optimal precursor for synthesizing cyclopropane pipecolic acid (CPA) scaffolds, which serve as conformationally restricted templates for linear and cyclic peptidomimetics. As demonstrated by Sernissi et al., 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives derived from this scaffold have been successfully incorporated into RGD-containing cyclic peptidomimetics that exhibit nanomolar antagonist activity against αvβ3 integrin, a key target in cancer metastasis and angiogenesis [1]. This application leverages the scaffold's rigid, strained bicyclic framework to restrict backbone flexibility and preorganize the pharmacophore for high-affinity target binding.

Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique bridgehead 1-position substitution of this compound provides a distinct spatial orientation of the carboxylic acid group that is not accessible with other regioisomeric bicyclo[4.1.0]heptane carboxylic acids (2-, 3-, or 7-substituted). This topological specificity makes bicyclo[4.1.0]heptane-1-carboxylic acid an essential building block for SAR studies aimed at optimizing ligand–target interactions, particularly when a rigid, three-dimensional presentation of the carboxyl pharmacophore is required [2]. The scaffold's inherent ring strain (26–28 kcal/mol) also offers opportunities for chemoselective ring-opening reactions, enabling the generation of novel chemotypes that are not accessible from unstrained carboxylic acid analogs .

Synthesis of Antiviral Carbocyclic Nucleoside Analogues

The bicyclo[4.1.0]heptane scaffold has been employed as a conformationally locked template for the synthesis of carbocyclic nucleoside analogues. Jurado et al. demonstrated that functionalized bicyclo[4.1.0]heptyl azide intermediates, accessible from bicyclo[4.1.0]heptane-derived precursors, can be elaborated into enantiomerically pure nucleoside analogues with five chiral centers. These compounds were evaluated for antiviral activity, with compound 3d showing moderate activity against coxsackie B4 virus [3]. The rigid bicyclo[4.1.0]heptane framework restricts conformational flexibility of the nucleoside analogue, which can enhance target selectivity and metabolic stability.

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